1-(2,3-Dichlorophenyl)piperazine dihydrochloride

Descripción general

Descripción

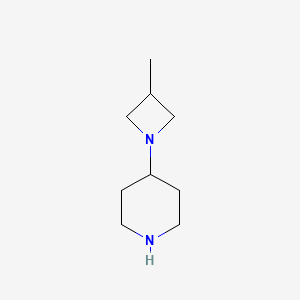

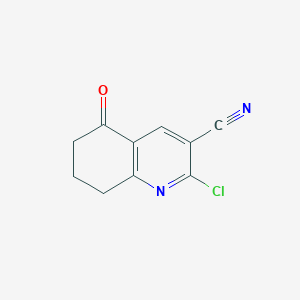

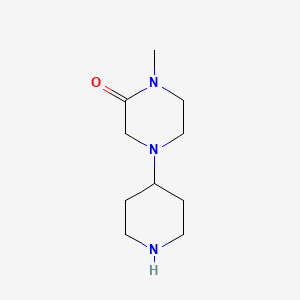

1-(2,3-Dichlorophenyl)piperazine dihydrochloride, also known as 2,3-DCPP HCl, is an off-white solid . It is a precursor in the synthesis of potent drugs such as aripiprazole (AP) and is used as an antipsychotic drug for the treatment of schizophrenia .

Synthesis Analysis

The synthesis of this compound can be achieved through two main methods . The first method involves cyclization with 2,3-dichlorphenamide bulk powder and two-(2-chloroethyl) amine hydrochlorate in different solvents . The second method involves condensation reactions with different halogeno-benzenes and piperazine .Molecular Structure Analysis

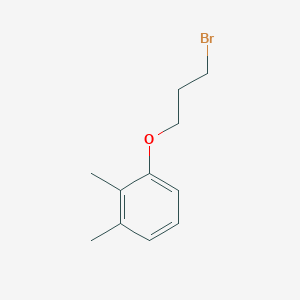

The molecular formula of this compound is C10H12Cl2N2.2ClH, and it has a molecular weight of 304.04 . The linear formula is C10H12Cl2N2 · HCl .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include cyclization and condensation reactions .Physical and Chemical Properties Analysis

This compound is an off-white solid . It has a melting point of 243-247 °C .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Intermediates

Synthesis of 1-(2,3-Dichlorophenyl)piperazine Dihydrochloride this compound is synthesized through a series of steps involving alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis. The synthesis has been explored using 2,6-dichloro-nitrobenzene and piperazine with a total yield of around 48.2% - 53.3%. Key factors influencing the synthesis process, such as alkylation and acidulation, have been discussed in-depth (Quan, 2006), (Li Ning-wei, 2006), (Li Ning-wei, 2005).

Crystal Structure and Physical Properties

Crystal Structure Analysis Studies on the crystal structure of compounds containing 1-(2,3-dichlorophenyl)piperazine reveal intricate details about hydrogen bonding patterns and molecular conformations. For instance, the cation and anion in the crystal structure of a related compound are interconnected via several N—H⋯O and C—H⋯O hydrogen bonds (Udhayasuriyan Sathya et al., 2021).

Pharmacological Research

Antipsychotic and Antihistamine Properties this compound has been studied as part of the structure of certain antipsychotics and antihistamines. For instance, it is a component of aripiprazole, a novel antipsychotic, which has shown partial agonism at dopamine D2 receptors and high affinity for human 5-HT1A receptors (Jordan et al., 2002). Also, it's a part of cetirizine, a selective H1 histamine receptor antagonist used in treating urticaria and allergic rhinitis (Arlette, 1991).

Chemical Analysis and Screening

Forensic Analysis and Screening A rapid and simple electrochemical method for detecting 1-(3-chlorophenyl)piperazine in forensic samples has been developed. This method involves minimal sample sizes and exhibits a linear correlation between peak current and mCPP concentration, demonstrating its potential as a screening tool in forensic investigations (Silva et al., 2021).

Mecanismo De Acción

Target of Action

1-(2,3-Dichlorophenyl)piperazine dihydrochloride, also known as 2,3-DCPP, is a compound that primarily targets the serotonin and dopamine receptors . These receptors play a crucial role in regulating mood, cognition, reward, learning, memory, and numerous physiological processes.

Mode of Action

2,3-DCPP acts as a partial agonist of the dopamine D2 and D3 receptors . It is unclear whether 2,3-DCPP is pharmacologically active as a serotonin receptor agonist similar to its close analogue 3-chlorophenylpiperazine (mCPP) . An agonist is a substance that initiates a physiological response when combined with a receptor.

Result of Action

The molecular and cellular effects of 2,3-DCPP’s action are likely to be related to its interaction with dopamine and potentially serotonin receptors. By acting as a partial agonist of these receptors, 2,3-DCPP may modulate neurotransmission in these systems, potentially influencing mood, cognition, and other physiological functions .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(2,3-Dichlorophenyl)piperazine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes, proteins, and other biomolecules, including serotonin and dopamine receptors. The compound acts as a partial agonist of dopamine D2 and D3 receptors, influencing neurotransmitter release and receptor activity .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to impact serotonin and dopamine signaling, leading to changes in neurotransmitter levels and receptor activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin and dopamine receptors, acting as a partial agonist. This binding results in the modulation of neurotransmitter release and receptor activity, leading to changes in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that the compound can cause changes in behavior, neurotransmitter levels, and receptor activity at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound is distributed throughout the body, with higher concentrations found in the brain due to its ability to cross the blood-brain barrier. This distribution affects its localization and accumulation in specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with biomolecules and its role in cellular processes .

Propiedades

IUPAC Name |

1-(2,3-dichlorophenyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.2ClH/c11-8-2-1-3-9(10(8)12)14-6-4-13-5-7-14;;/h1-3,13H,4-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWBGKHGFVDCZDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C(=CC=C2)Cl)Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864512-47-0 | |

| Record name | 1-(2,3-Dichlorophenyl)piperazine dihydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TL9SA9T7CA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-{[(Methylthio)carbonyl]amino}-1-adamantyl)acetic acid](/img/structure/B3159762.png)

![1-[(3,4-Difluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B3159767.png)